molecular formula C16H19NO5 B8557266 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate CAS No. 863250-50-4

1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate

Cat. No.: B8557266
CAS No.: 863250-50-4
M. Wt: 305.32 g/mol
InChI Key: ZWVSNXSOKREBBW-UHFFFAOYSA-N
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Description

1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.

    Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide under high pressure.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or ethyl groups can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives, such as:

    1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of an indole ring.

    tert-Butyl 4-[(E)-But-1-en-3-yl]indole-1,2-dicarboxylate: This compound has a different alkyl group attached to the indole ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

863250-50-4

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-5-21-14(19)12-9-10-11(7-6-8-13(10)18)17(12)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3

InChI Key

ZWVSNXSOKREBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (1 g) is placed under an argon atmosphere into a round-bottom flask and covered with 50 ml of ethanol. A solution of (4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (1) (35 g, 88.5 mmol) in 250 ml ethanol is added, followed by ammonium formiate (6.3 g, 97.4 mmol). The mixture is stirred for 30 min at rt (TLC control). After completion of the reaction, the mixture is filtrated and evaporation gives a white solid, which is further purified by recrystallization from diethyl ether/hexanes.
Name
4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

158 (8 g, 20 mmol) is dissolved in 80 ml of ethyl acetate and, after addition of 5% Pd—C (700 mg), the mixture is hydrogenated at room temperature for 7 hours. The mixture is filtrated over celite to remove the catalyst and evaporated. The solid is suspended in ether/hexane and filtered.
Name
158
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step Two

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